molecular formula C8H6FNO3 B14906559 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B14906559
M. Wt: 183.14 g/mol
InChI Key: COCMWAIPPYZTLR-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H6FNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3-4H,1-2H2

InChI Key

COCMWAIPPYZTLR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=C(C=C2O1)F)C=O

Origin of Product

United States

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